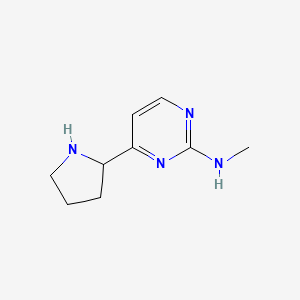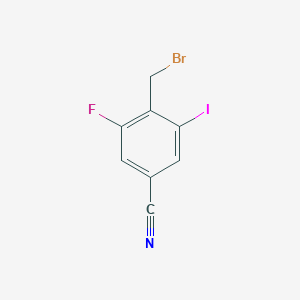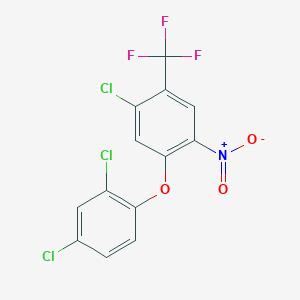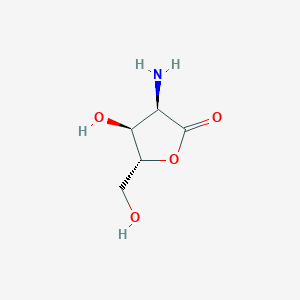
(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Ribonic acid gamma-lactone, is a sugar lactone and a derivative of ribose. It is a white to pale yellow crystalline powder that is soluble in water and has a molecular formula of C5H9NO4. This compound is significant in various biochemical processes and has applications in the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be achieved through the oxidation of glucose. The process involves several steps:
Oxidation: Glucose is oxidized to form ribonic acid.
Substitution: The ribonic acid undergoes substitution reactions to introduce the amino group.
Acidification: The substituted ribonic acid is then acidified.
Lactonization: The acidified product is heated to induce lactonization, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in controlled environments to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other sugar alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include different sugar derivatives, amino sugars, and other lactones. These products have significant applications in biochemical research and industrial processes .
Wissenschaftliche Forschungsanwendungen
(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme inhibition.
Wirkmechanismus
The mechanism of action of (3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as β-galactosidase, by binding to the active site and preventing substrate access. This inhibition can affect various biochemical processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribose: A simple sugar that is a precursor to (3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
D-Ribonic acid: The oxidized form of D-ribose, which is an intermediate in the synthesis of the compound.
D-Ribonolactone: Another lactone derivative of ribose with similar chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-4,7-8H,1,6H2/t2-,3-,4-/m1/s1 |
InChI-Schlüssel |
HWQIJWHVCBLLSU-BXXZVTAOSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)N)O)O |
Kanonische SMILES |
C(C1C(C(C(=O)O1)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
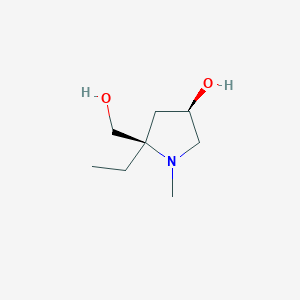
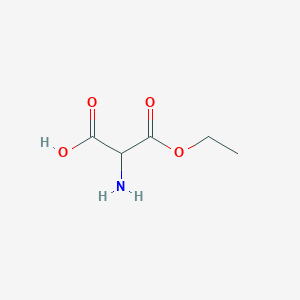
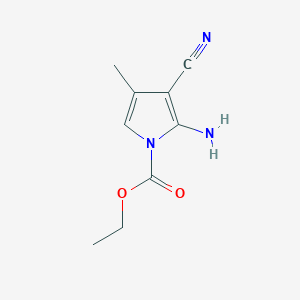
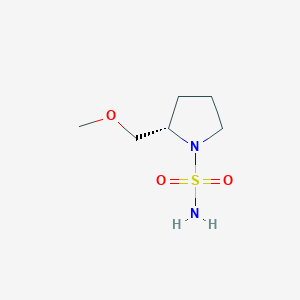
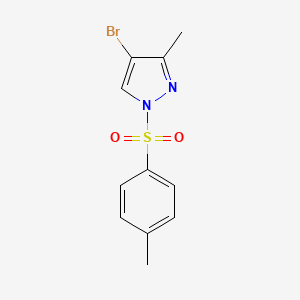

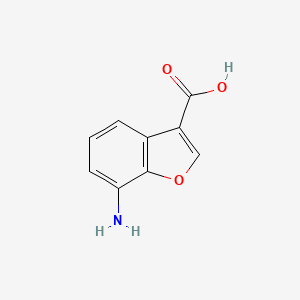
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)
